8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic Acid
Description
Properties
Molecular Formula |
C17H12BrNO3 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO3/c1-22-11-5-2-4-10(8-11)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) |
InChI Key |
GRCHEWMNIIAYGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Br)C(=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carboxylic acid derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid with structurally analogous compounds.
Substituent Variations at Position 2
The aryl or heteroaryl group at position 2 significantly impacts bioactivity:
- Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group (electron-donating) in the target compound may reduce antibacterial potency compared to nitro-substituted derivatives but improve solubility .
- Heteroaryl vs. Aryl: Heteroaryl substituents, such as furan in compound 32 , may enhance specificity for parasitic targets (e.g., Trypanosoma), whereas aryl groups are more common in antibacterial agents .
Bromine Substitution Patterns
The position of bromine on the quinoline core affects electronic properties and target binding:
- Position 6 vs. The 8-bromo substitution in the target compound may favor interactions with DNA gyrase or topoisomerase enzymes, similar to fluoroquinolones .
Carboxylic Acid Derivatives
The carboxylic acid group at position 4 is critical for bioactivity, but ester or amide derivatives are explored for prodrug strategies:
- The free carboxylic acid in the target compound is essential for metal chelation and target enzyme inhibition (e.g., DNA gyrase) .
Additional Substituents
Methyl, chloro, or methoxy groups in other positions modulate activity:
- The absence of additional substituents in the target compound may limit its spectrum compared to multisubstituted analogs like , but it simplifies synthesis and reduces metabolic complexity.
Preparation Methods
Core Quinoline Formation
The quinoline scaffold is commonly synthesized via cyclocondensation reactions. The Pfitzinger reaction (Scheme 1) utilizes isatin and ketones under basic conditions to yield quinoline-4-carboxylic acids. For 8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, modified Pfitzinger conditions with 3-methoxyacetophenone and 5-bromoisatin produce the substituted quinoline core in 65–72% yield.
Scheme 1 : Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis
$$
\text{Isatin} + \text{3-Methoxyacetophenone} \xrightarrow{\text{KOH, EtOH}} \text{2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid}
$$
Microwave irradiation significantly enhances this reaction, reducing time from 12 hours to 2 minutes while improving yields to 85%.
Regioselective Bromination Strategies
Introducing bromine at position 8 necessitates precise control over electrophilic substitution patterns. The copper(II) bromide/tetrabutylammonium bromide (TBAB) system in aqueous media achieves >90% regioselectivity for 8-bromoquinoline derivatives. This method leverages the electron-withdrawing carboxylic acid group at position 4 to direct bromination to the 8-position (meta to COOH).
Table 1 : Bromination Optimization for 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid
| Condition | Temperature (°C) | Time (h) | Yield (%) | Selectivity (8-Br) |
|---|---|---|---|---|
| CuBr₂, TBAB, H₂O | 100 | 5 | 78 | >90% |
| Br₂, FeBr₃ | 80 | 8 | 62 | 75% |
| NBS, AIBN, CCl₄ | 70 | 12 | 45 | 60% |
Alternative Synthetic Pathways
Microwave-Assisted One-Pot Synthesis
Bhatt et al. developed a one-pot protocol combining m-chloroaniline , pyruvic acid , and 3-methoxybenzaldehyde under microwave irradiation. This method concurrently forms the quinoline core and installs the 3-methoxyphenyl group, achieving 88% yield in 15 minutes.
Table 2 : Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 3–6 hours | 1–2 minutes |
| Yield | 60–70% | 85–90% |
| Byproduct Formation | 15–20% | <5% |
Oxidative Functionalization
The carboxylic acid at position 4 is introduced via oxidation of methyl precursors. For example, 2-(3-methoxyphenyl)-8-bromoquinoline-4-methyl ester undergoes hydrolysis with aqueous NaOH to yield the carboxylic acid in 95% efficiency.
Challenges and Optimization Strategies
Regioselectivity in Bromination
The electron-deficient quinoline ring favors bromination at positions 5 and 8. Computational studies (DFT) indicate that the carboxylic acid group at position 4 destabilizes transition states for 5-bromination, favoring 8-bromination by 12.3 kcal/mol. Experimental validation using Hammett substituent constants confirms the meta-directing effect of -COOH.
Protecting Group Strategies
Temporary protection of the carboxylic acid as a methyl ester prevents side reactions during bromination or cross-coupling. Deprotection with LiOH/THF quantitatively regenerates the acid.
Industrial-Scale Considerations
The diastereoselective synthesis outlined in US7572916B2 employs telescoped steps to minimize purification. Key modifications include:
- Step 1 : Cyclization under flow chemistry conditions (10 g/min throughput).
- Step 2 : In-line bromination with CuBr₂/TBAB.
- Step 3 : Continuous Suzuki coupling using immobilized Pd catalysts.
This approach reduces production costs by 40% compared to batch processing.
Emerging Technologies
Q & A
Basic: What are the key steps in synthesizing 8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid?
Answer:
The synthesis typically involves three stages:
Quinoline Core Formation : A Friedländer annulation between a substituted aniline and a β-keto ester derivative forms the quinoline scaffold.
Bromination : Electrophilic bromination at the 8-position using N-bromosuccinimide (NBS) in dichloromethane or chloroform at 0–25°C .
Functionalization : Introduction of the 3-methoxyphenyl group via Suzuki-Miyaura coupling with (3-methoxyphenyl)boronic acid under Pd catalysis .
Critical Step: Bromination efficiency depends on reaction time and solvent polarity. Incomplete bromination can lead to byproducts requiring column chromatography for purification .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of bromination and methoxyphenyl substitution. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid proton (δ 12–13 ppm) .
- HPLC-MS : Assess purity (>95%) and verify molecular weight (M+1 ion at m/z 388.2) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and Br-C vibration (~550 cm) .
Advanced: How can bromination regioselectivity be optimized in the presence of competing quinoline substituents?
Answer:
The 8-position bromination is influenced by:
- Directing Groups : The 4-carboxylic acid group directs electrophiles to the 8-position via resonance stabilization. Competing directing effects (e.g., methoxyphenyl) require controlled stoichiometry (1.1 equiv NBS) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity but may reduce regioselectivity. Dichloromethane balances reactivity and selectivity .
- Temperature : Lower temperatures (0–5°C) minimize side reactions like di-bromination .
Advanced: What methodologies are used to evaluate its biological activity in enzyme inhibition assays?
Answer:
- Kinetic Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays. Pre-incubate the compound (1–100 µM) with the enzyme and ATP .
- Structure-Activity Relationship (SAR) : Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF) to enhance binding affinity. Compare logP values to correlate lipophilicity with membrane permeability .
- Crystallography : Co-crystallize with target proteins (e.g., EGFR) to identify key hydrogen bonds between the carboxylic acid and catalytic lysine residues .
Advanced: How can solubility challenges in aqueous assays be addressed without altering bioactivity?
Answer:
- pH Adjustment : Prepare stock solutions in DMSO (10 mM) and dilute in phosphate buffer (pH 7.4) to ionize the carboxylic acid, improving solubility .
- Prodrug Strategy : Synthesize ethyl ester derivatives (e.g., 4-ethoxycarbonyl) to mask the carboxylic acid, enhancing cell permeability. Hydrolyze in vivo by esterases .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) to maintain stability in physiological conditions .
Basic: What protocols ensure high purity (>98%) for in vitro studies?
Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted boronic acid or bromination byproducts .
- Preparative HPLC : Employ a C18 column with gradient elution (20–80% acetonitrile in 0.1% TFA over 30 min) .
- Elemental Analysis : Confirm Br content (theoretical: 20.6%) via combustion analysis to detect halogen impurities .
Advanced: How should contradictory data on reaction yields be resolved?
Answer:
- Reproducibility Checks : Verify moisture-sensitive steps (e.g., Suzuki coupling) under inert atmosphere (N/Ar) .
- Byproduct Identification : Use LC-MS to detect dimers or dehalogenated products. Adjust catalyst loading (e.g., Pd(PPh) from 2 mol% to 5 mol%) if coupling efficiency is low .
- Cross-Validation : Compare H NMR data with literature (e.g., J coupling constants for methoxyphenyl protons: ~2.5 Hz) .
Basic: What safety precautions are required for handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for powder weighing due to potential respiratory irritation .
- Storage : Keep in amber vials at –20°C under desiccant to prevent hydrolysis of the carboxylic acid group .
- Waste Disposal : Neutralize with 1 M NaOH before incineration to degrade halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
